molecular formula C23H20N2O2S B1206609 1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione CAS No. 3736-92-3

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione

Cat. No. B1206609
CAS RN: 3736-92-3
M. Wt: 388.5 g/mol
InChI Key: PLGXGMUJUXKCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione derivatives, including those with substituted groups, can be achieved through various methods, including mass spectrometry techniques for fragmentation pattern studies and electron-impact-induced fragmentation, which have been explored for understanding their structural properties (Selva, A., Citterio, A., & Merlini, L., 1975). Furthermore, methods like ionic liquid-mediated synthesis and microwave irradiation have been utilized for creating derivatives with potential anticancer activity, demonstrating the versatility of synthesis approaches for these compounds (Sowbhagyam, D. V., Koteswararao, D., & Prameela, Dr. K., 2023).

Molecular Structure Analysis

The molecular structure of pyrazolidine-3,5-diones and their derivatives is crucial for understanding their chemical behavior and biological activities. X-ray crystallography and spectroscopic techniques, such as NMR and IR, have been instrumental in elucidating the structure of these compounds, revealing their complex hydrogen bonding patterns and polymorphism (Mohamed, S., Younes, S. H. H., Abdel-Raheem, E. M. M., Horton, P., Akkurt, M., & Glidewell, C., 2016).

Chemical Reactions and Properties

1,2-Diphenyl-pyrazolidine-3,5-dione compounds undergo various chemical reactions, including oxidation, cycloaddition, and condensation reactions. These reactions not only extend the chemical versatility of these compounds but also open avenues for creating novel derivatives with enhanced properties (Zolfigol, M., Azarifar, D., Mallakpour, S., Mohammadpoor‐Baltork, I., Forghaniha, A., Maleki, B., & Abdollahi-Alibeik, M., 2006).

Scientific Research Applications

Mass Spectrometry in Heterocyclic Compounds

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione has been studied for its mass spectrometry properties, particularly in the context of heterocyclic compounds. Research has focused on its electron-impact-induced fragmentation, exploring patterns through deuterium labeling, exact mass measurements, and metastable studies. This research is valuable for understanding the structural and chemical properties of such compounds (Selva, Citterio, & Merlini, 1975).

Synthesis of Hydroperoxyalkyl Derivatives

In the field of organic synthesis, the compound has been used to produce 4,4-bis(2-hydroperoxyalkyl)pyrazolidine-3,5-diones. This involves a manganese(III)-catalyzed autoxidation process, demonstrating the compound's versatility in synthetic organic chemistry and its potential for creating novel derivatives (Rahman, Nishino, & Qian, 2003).

Structural Studies and Polymorphism

Structural studies involving 1,2-Diphenyl-pyrazolidine-3,5-dione derivatives have revealed insights into polymorphism and configurational disorder. These studies are crucial for understanding the crystalline structures and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Mohamed et al., 2016).

Chemical Reactions and Synthesis

The compound has been central to various chemical reactions, including bromination reactions and the synthesis of novel derivatives. These reactions are significant for the development of new pharmaceuticals and materials (Amer, Taha, El-zeany, & El-Sawy, 1982).

Antitubercular Activity Study

There's research into the synthesis and evaluation of analogues of this compound for their antitubercular activities. This is significant for the development of new treatments for tuberculosis (Samala et al., 2014).

Sustainable Synthetic Approaches

Alternative synthetic approaches to pyrazolidin-3,5-diones, like the one mentioned, have been developed. These methods are more sustainable and avoid the use of toxic hydrazine building blocks, which is important for green chemistry (Gieshoff, Schollmeyer, & Waldvogel, 2016).

properties

IUPAC Name

1,2-diphenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c26-22-21(16-17-28-20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGXGMUJUXKCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCSC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190808
Record name G 25671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione

CAS RN

3736-92-3
Record name 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3736-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name G 25671
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name G 25671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name G-25671
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH57G6G6BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfinpyrazone sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione
Reactant of Route 3
Reactant of Route 3
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione
Reactant of Route 4
Reactant of Route 4
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione
Reactant of Route 5
Reactant of Route 5
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione
Reactant of Route 6
Reactant of Route 6
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione

Citations

For This Compound
1
Citations
M Gazdag, G Szepesi - Journal of Chromatography A, 1991 - Elsevier
Different analytical tasks in the pharmaceutical analysis can be classified according to the separation problems into three main groups: trace analysis, assay methods and separation of …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.